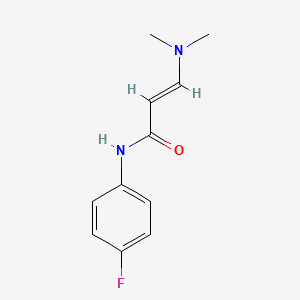

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N-(4-fluorophenyl)acrylamide, also known as DMFPA, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile building block in organic chemistry and is widely used in both academic and industrial research. DMFPA is a white crystalline solid with a melting point of 123-125 °C. It is soluble in most organic solvents, such as ethanol and acetone, and is relatively stable under normal conditions.

Scientific Research Applications

- Targeting Protein Kinases : Researchers explore this compound as a scaffold for designing kinase inhibitors. Its structural features can be modified to enhance selectivity and potency against specific kinases involved in diseases like cancer, inflammation, and neurodegenerative disorders .

- Anticancer Agents : The acrylamide moiety may serve as a pharmacophore for developing novel anticancer drugs. Scientists investigate its effects on cell proliferation, apoptosis, and tumor growth inhibition .

- Cellular Imaging : The dimethylamino group can be functionalized with fluorescent tags. Researchers use derivatives of this compound as fluorescent probes to visualize cellular processes, protein localization, and receptor interactions .

- Polymerization Initiators : The acrylonitrile group in this compound participates in radical polymerization reactions. It serves as an initiator for synthesizing polymers with controlled architectures, such as block copolymers and functional materials .

- Fluorination Reactions : Researchers explore the reactivity of the fluorine atom in this compound. It can participate in selective electrophilic fluorination reactions, leading to the synthesis of fluorinated organic molecules .

- Fluorescent Properties : Investigating the photophysical properties of this compound can provide insights into its fluorescence behavior. It may find applications in optoelectronic devices, sensors, and light-emitting materials .

- Protein Labeling : The acrylamide group can be modified to create bioconjugates for protein labeling and affinity studies. Researchers use it to study protein-protein interactions and enzyme activity .

Medicinal Chemistry and Drug Development

Fluorescent Probes and Imaging

Materials Science and Polymer Chemistry

Organic Synthesis and Synthetic Methodology

Photophysics and Optoelectronics

Biological Studies and Chemical Biology

properties

IUPAC Name |

(E)-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQXGCYRTUMNKX-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)

![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)

![1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2832985.png)

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2832988.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2832989.png)